ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfamoyl group, and a pentoxybenzoyl moiety.
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common method includes the reaction of 2-amino-6-sulfamoylbenzothiazole with 3-pentoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl bromoacetate under suitable conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes or receptors, inhibiting their activity. The sulfamoyl group enhances the compound’s binding affinity, while the pentoxybenzoyl moiety provides additional interactions with the target molecules. These interactions disrupt the normal function of the target, leading to the desired biological effect .
Comparison with Similar Compounds
ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:
Methyl [ (2Z)-2- [ (phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a similar structure but with a phenylacetyl group instead of a pentoxybenzoyl group.
Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound differs only in the position of the pentoxy group on the benzoyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and interactions compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S2/c1-3-5-6-12-32-17-9-7-8-16(13-17)22(28)25-23-26(15-21(27)31-4-2)19-11-10-18(34(24,29)30)14-20(19)33-23/h7-11,13-14H,3-6,12,15H2,1-2H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYBXKORCOTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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